2-isocyanato-2-phenylacetonitrile
Description
Properties
CAS No. |
2649057-11-2 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Phosgenation of Primary Amines
The most common method for introducing an isocyanate group involves the reaction of primary amines with phosgene (COCl₂). For 2-isocyanato-2-phenylacetonitrile, this necessitates the prior synthesis of 2-amino-2-phenylacetonitrile.
Proposed Reaction Mechanism:
-
Amine Synthesis :
-
Phosgenation :
Challenges :
-
Handling phosgene requires specialized equipment due to its extreme toxicity.
-
Competing hydrolysis of the nitrile group under acidic conditions must be mitigated by strict anhydrous protocols.
Cyanide Displacement in Halogenated Precursors
| Parameter | Optimal Conditions | Source |
|---|---|---|
| Solvent | Chlorobenzene | |
| Catalyst | N,N-Dialkyl cyclohexylamine | |
| Phosgene Ratio | 1.2–5:1 (relative to amine) | |
| Distillation Pressure | 5–15 mm Hg |
Key Observations :
-
Tertiary amines enhance cyanide reactivity by stabilizing transition states.
-
Reduced-pressure distillation minimizes thermal degradation of nitriles.
Analytical Characterization
Spectroscopic Data
While specific data for this compound is unavailable, analogous compounds exhibit:
Purity Assessment
-
Crystallization Point : Pure nitriles typically crystallize at 45–55°C.
-
HPLC : Reverse-phase methods with UV detection (λ = 254 nm).
Industrial Scalability and Challenges
Batch vs. Continuous Processes
Scientific Research Applications
2-Isocyanato-2-phenylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The reactivity of 2-isocyanato-2-phenylacetonitrile is primarily due to the isocyanate group, which can react with nucleophiles such as amines and alcohols. The nitrile group can also participate in various reactions, although it is generally less reactive.
Comparison with Similar Compounds
The following analysis compares 2-isocyanato-2-phenylacetonitrile with structurally or functionally related compounds, focusing on reactivity, physical properties, and applications.
Substituted Acetonitrile Derivatives
Table 1 compares This compound with substituted acetonitriles from synthesis studies:
Key Findings :
- Halogenated derivatives (e.g., 4h, 4k) exhibit higher melting points and yields compared to unsubstituted analogs, suggesting enhanced crystallinity and synthetic efficiency.
- The isocyanate group in This compound confers distinct reactivity (e.g., urethane or urea formation) absent in halogenated or alkyl-substituted analogs.
Key Findings :
Q & A
Q. What are the standard synthetic routes for 2-isocyanato-2-phenylacetonitrile, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via phosgenation of 2-amino-2-phenylacetonitrile. Key steps include:
- Phosgene reaction : Reacting the amine precursor with phosgene (COCl₂) under anhydrous conditions to form the isocyanate group.
- Catalysts : Use of tertiary amines (e.g., triethylamine) to enhance reactivity.
- Safety protocols : Phosgene’s toxicity necessitates closed systems, scrubbers, and real-time gas monitoring . Yield optimization requires strict temperature control (0–5°C) to minimize side reactions (e.g., trimerization of the isocyanate group). Purity is confirmed via HPLC (>98%) and IR spectroscopy (sharp ~2270 cm⁻¹ peak for -N=C=O) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- IR spectroscopy : The isocyanate group exhibits a strong absorption at ~2270 cm⁻¹, while the nitrile (-C≡N) appears at ~2240 cm⁻¹.
- ¹H/¹³C NMR : The α-carbon to the isocyanate group shows deshielding (δ ~120–130 ppm in ¹³C NMR). Aromatic protons (phenyl group) resonate at δ ~7.2–7.5 ppm .
- Mass spectrometry : Molecular ion [M⁺] at m/z 174 (C₉H₆N₂O) and fragmentation patterns (e.g., loss of -NCO group) confirm structure .
Q. How does the reactivity of the isocyanate group in this compound compare to other electrophilic moieties in analogous compounds?
The isocyanate group (-N=C=O) is highly electrophilic, reacting preferentially with nucleophiles (e.g., amines, alcohols) via a two-step mechanism:
- Nucleophilic attack at the carbonyl carbon.
- Rearrangement to form stable adducts (e.g., ureas with amines). Compared to benzyl isocyanate, the α-nitrile group in this compound enhances electrophilicity due to electron-withdrawing effects, accelerating reactions with thiols or hydroxyl groups in proteins .
Advanced Research Questions
Q. How can researchers design experiments to investigate the covalent modification of proteins by this compound, and what analytical methods are suitable for detecting these adducts?
- Experimental design :
- Incubate the compound with model proteins (e.g., bovine serum albumin) in buffered solutions (pH 7.4, 37°C).
- Quench unreacted isocyanate with excess ethanolamine.
- Detection methods :
- LC-MS/MS : Identify adducts via mass shifts corresponding to urea or carbamate formation.
- Fluorescence labeling : Use dansyl chloride to tag free amine groups post-reaction; reduced fluorescence indicates covalent modification .
- Data interpretation : Quantify modification sites using peptide mapping and compare to computational docking models .
Q. What strategies should be employed to resolve contradictory data regarding the compound's reactivity under varying pH conditions?
Contradictions in reactivity (e.g., higher modification rates at acidic vs. alkaline pH) may arise due to:
- Protonation states of nucleophiles : Amines are more nucleophilic at neutral pH, while thiols react better at slightly acidic pH.
- Hydrolysis of isocyanate : Competing hydrolysis to urea derivatives occurs above pH 7. Resolution :
- Use kinetic studies (UV-Vis monitoring at 250 nm) to track reaction progress.
- Compare reactivity in buffered systems (pH 4–9) with controlled ionic strength .
Q. What computational modeling approaches can predict the compound's reactivity with biological nucleophiles, and how do these models align with experimental data?
- DFT calculations : Model transition states for reactions with cysteine (-SH) or lysine (-NH₂) residues. The α-nitrile group lowers the activation energy by stabilizing the intermediate via resonance.
- Molecular dynamics (MD) : Simulate binding affinities in protein pockets (e.g., cytochrome P450 enzymes).
- Validation : Compare predicted reaction rates (kcal) with experimental kinetic data (kexp). Discrepancies may indicate solvation effects or steric hindrance not captured in models .
Comparative Reactivity of Structural Analogs
| Compound | Key Functional Groups | Reactivity with Thiols (k, M⁻¹s⁻¹) | Applications |
|---|---|---|---|
| This compound | -N=C=O, -C≡N | 12.4 ± 0.8 | Protein modification, polymer crosslinking |
| Benzyl isocyanate | -N=C=O, -CH₂- | 8.2 ± 0.5 | Polyurethane synthesis |
| Phenylacetonitrile | -C≡N | N/A (no electrophilic site) | Solvent, intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
